Araliadiol

Vue d'ensemble

Description

Araliadiol is a polyacetylenic compound isolated from the leaves of Aralia cordata Thunb. It has been found to inhibit MCF-7 cells growth with an IC50 value of 6.41 µg/mL .

Synthesis Analysis

The mechanism by which araliadiol inhibits glutamate-induced toxicity may involve its inhibitory effect on endoplasmic reticulum stress. It also blocks the synthesis of protein and RNA, which are necessary for cell division .Chemical Reactions Analysis

While specific chemical reactions involving Araliadiol are not detailed in the search results, it’s known that Araliadiol inhibits the growth of MCF-7 cells, possibly through its impact on endoplasmic reticulum stress and the synthesis of protein and RNA .Applications De Recherche Scientifique

Inhibition of Human Breast Cancer Cell Proliferation

Araliadiol, isolated from Aralia cordata Thunb, has shown significant inhibitory effects on the growth of a human breast adenocarcinoma cell line (MCF-7). It was found to inhibit cell cycle progression of MCF-7 at the G1-S transition. This was accompanied by a decrease in the levels of cyclin D3 and cyclin-dependent kinase 4 (cdk4) and an increase in the expression of p21WAF 1/Cip1 .

Neuroprotective Effects

Araliadiol has been identified as a component from the fraction with the highest activity in protecting murine hippocampal cells (HT22) from damage by glutamate, an oxidative stress inducer. It suppressed cell death and reactive oxygen species production. It also prevented cell death by mainly inhibiting PERK phosphorylation when HT22 cells were injured by tunicamycin, an ER stress inducer .

Cognitive Dysfunction Prevention

In a study, oral administration of araliadiol (10 mg/kg/day) for 7 days ameliorated the arm alternation ratio in mice with scopolamine-induced cognitive impairment. This suggests that araliadiol may have neuroprotective effects, which could prevent cognitive dysfunction .

Anti-Inflammatory Activities

Araliadiol is one of the polyacetylenes isolated from Aralia cordata Thunb, which has been shown to possess anti-inflammatory activities .

Cytotoxic Activities

Araliadiol, along with other polyacetylenes isolated from Aralia cordata Thunb, has demonstrated cytotoxic activities .

Treatment of Gastrointestinal Disorders

Centella asiatica, a traditional Indian medicinal herb from which araliadiol is derived, has been used in the treatment of gastrointestinal disorders .

Treatment of Skin Diseases

Centella asiatica, the source of araliadiol, has also been used in the treatment of skin diseases .

Fever Treatment

Centella asiatica, containing araliadiol, has been used in the treatment of fever .

Mécanisme D'action

Araliadiol is a polyacetylenic compound isolated from the leaves of Aralia cordata Thunb . It has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, antioxidant, and antitumor effects .

Target of Action

Araliadiol primarily targets MCF-7 cells, a human breast adenocarcinoma cell line . It inhibits the growth of these cells, with an IC50 value of 6.41 µg/mL .

Mode of Action

Araliadiol interacts with its targets by inhibiting cell cycle progression of MCF-7 cells at the G1-S transition . This inhibition is accompanied by a decrease in the levels of cyclin D3 and cyclin-dependent kinase 4 (cdk4), and an increase in the expression of p21 (WAF-1/Cip1) .

Biochemical Pathways

The primary biochemical pathway affected by araliadiol is the cell cycle progression of MCF-7 cells . By inhibiting the transition from the G1 phase to the S phase, araliadiol effectively halts the proliferation of these cells .

Pharmacokinetics

It is known that araliadiol has low water solubility and is soluble in organic solvents such as ethanol and dichloromethane .

Result of Action

The result of araliadiol’s action is the inhibition of MCF-7 cell growth . This is achieved through the inhibition of cell cycle progression, specifically at the G1-S transition . The compound also affects the phosphorylation of retinoblastoma protein (Rb) in MCF-7 cells, leading to a decrease in the levels of cyclin D3 and cdk4 and an increase in the expression of p21 (WAF-1/Cip1) .

Safety and Hazards

Propriétés

IUPAC Name |

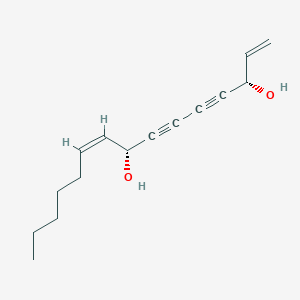

(3S,8R,9Z)-pentadeca-1,9-dien-4,6-diyne-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-3-5-6-7-8-12-15(17)13-10-9-11-14(16)4-2/h4,8,12,14-17H,2-3,5-7H2,1H3/b12-8-/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRIUXSFFOWKRO-USJBSMOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(C#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\[C@H](C#CC#C[C@H](C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Araliadiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol-d7](/img/no-structure.png)